molecular formula C13H11N3O4 B4404939 N-(4-methoxy-3-nitrophenyl)nicotinamide

N-(4-methoxy-3-nitrophenyl)nicotinamide

Cat. No. B4404939
M. Wt: 273.24 g/mol
InChI Key: XHSFEQHTUGNOJF-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)nicotinamide, also known as MNMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of nicotinamide, which is a naturally occurring compound found in foods such as meat, fish, and grains. MNMN has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammatory and cancer pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of HDACs, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-3-nitrophenyl)nicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, this compound has some limitations, including its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxy-3-nitrophenyl)nicotinamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. This compound could also be used as a tool for studying the role of COX-2 and HDACs in these diseases. Additionally, this compound could be used in combination with other compounds to enhance its therapeutic effects. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)nicotinamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-5-4-10(7-11(12)16(18)19)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFEQHTUGNOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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